molecular formula C11H19N5O B582048 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol CAS No. 914347-48-1

2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol

Cat. No. B582048
M. Wt: 237.307
InChI Key: WTWUJVVJDKVQBS-UHFFFAOYSA-N
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Description

“2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol” is a chemical compound with the CAS Number: 914347-48-1 . It has a molecular weight of 237.3 and its IUPAC name is 2-[4-(6-amino-2-methyl-4-pyrimidinyl)-1-piperazinyl]ethanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19N5O/c1-9-13-10(12)8-11(14-9)16-4-2-15(3-5-16)6-7-17/h8,17H,2-7H2,1H3,(H2,12,13,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

  • Anticancer Activity : A study synthesized derivatives of this compound and evaluated them against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Some compounds showed notable anti-proliferative activities, outperforming the drug curcumin (Parveen et al., 2017).

  • Antimicrobial Properties : Research involving the synthesis of new pyridine derivatives, including variations of 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol, showed variable and modest antimicrobial activity against bacteria and fungi (Patel et al., 2011).

  • Synthesis Techniques : A study focused on an alternative route to synthesize a compound related to 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol, highlighting the versatility in synthetic chemistry (Shahinshavali et al., 2021).

  • Neuropharmacological Effects : A compound structurally similar to 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol was synthesized and evaluated for its effects on learning and memory facilitation in mice (Li Ming-zhu, 2012).

  • Enzyme Inhibition : Some derivatives have been studied for their inhibitory effects on enzymes like 15-lipoxygenase, which play roles in various biological processes (Karimian et al., 2015).

  • Hypoglycemic Agents : Novel derivatives have been synthesized and evaluated as glucokinase activators and dual-acting hypoglycemic agents, indicating potential applications in diabetes treatment (Song et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The compound could potentially be useful in the design, synthesis, and evaluation of dasatinib-amino acid and dasatinib-fatty acid conjugates as protein tyrosine kinase inhibitors . This suggests that it could have applications in the development of new therapeutics, particularly in the field of oncology.

properties

IUPAC Name

2-[4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-9-13-10(12)8-11(14-9)16-4-2-15(3-5-16)6-7-17/h8,17H,2-7H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWUJVVJDKVQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol

Citations

For This Compound
1
Citations
X Li, Y He, CH Ruiz, M Koenig, MD Cameron - Drug Metabolism and …, 2009 - ASPET
Dasatinib was approved in 2006 for the treatment of imatinib-resistant chronic myelogenous leukemia and functions primarily through the inhibition of BCR-ABL and Src kinase. …
Number of citations: 150 dmd.aspetjournals.org

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